molecular formula C15H24O2 B1196797 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol CAS No. 88-26-6

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Cat. No.: B1196797
CAS No.: 88-26-6
M. Wt: 236.35 g/mol
InChI Key: HNURKXXMYARGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (CAS: 88-26-6, molecular formula: C₁₅H₂₄O₂, molecular weight: 236.35) is a hindered phenolic antioxidant characterized by two bulky tert-butyl groups at the 3- and 5-positions of the aromatic ring and a hydroxymethyl (–CH₂OH) group at the para position . Its steric hindrance from the tert-butyl substituents enhances thermal stability and radical-scavenging efficiency, making it a key component in polymer stabilization and hydrocarbon fuel additives . The compound also exhibits dual functionality as a metabolic intermediate (e.g., a metabolite of butylated hydroxytoluene, BHT) and a precursor for synthesizing polynuclear phenolic stabilizers .

Preparation Methods

Vilsmeier-Haack Formylation Followed by Reduction

Reaction Mechanism and Intermediate Synthesis

The most widely cited method involves the formylation of 2,6-di-tert-butylphenol using the Vilsmeier-Haack reagent (POCl₃ and DMF) to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde. This intermediate is subsequently reduced to BHBA using protic reducing agents. The reaction proceeds in aprotic solvents such as 1,2-dichloroethane or acetonitrile at 60–80°C, achieving conversion rates exceeding 85% .

A critical advantage of this approach is the avoidance of gaseous byproducts, simplifying reactor design and safety protocols. The formylation step’s regioselectivity ensures minimal ortho-substitution, which is crucial for maintaining the phenolic hydroxyl group’s reactivity in downstream applications .

Reductive Step Optimization

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the preferred reducing agents. NaBH₄ operates effectively in ethanol at 0°C, achieving >90% reduction efficiency without requiring inert atmospheres . For instance, dissolving 4 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde in 40 mL of ethanol, followed by sequential addition of NaHCO₃ (1.7 g) and NaBH₄ (0.77 g) at 0°C, yields BHBA after 2 hours . LiAlH₄, while more reactive, necessitates anhydrous conditions and post-reduction quenching with ethyl acetate, increasing operational complexity .

Catalytic Condensation with Formaldehyde

Alkaline-Mediated Condensation

Early industrial methods condense 2,6-di-tert-butylphenol with formaldehyde and methanol using NaOH or mixed buffer systems (NaOH/CH₃COONa). This one-pot synthesis operates at 60–100°C, producing BHBA in 80–87% yield . However, the process generates 4–5% of 4,4'-methylene-bis(2,6-di-tert-butylphenol) (MB-1), a byproduct that compromises polymer stabilizer performance by inducing discoloration .

Multicycle Synthesis for Improved Yield

To mitigate MB-1 formation, a four-cycle condensation process was developed. Each cycle involves incremental additions of 2,6-di-tert-butylphenol, formaldehyde, and methanol, maintaining pH 12.5–14.0. While this extends reaction time to 4–6 hours, it elevates BHBA yield to 85% and reduces MB-1 content to <3% . Post-synthesis recrystallization from methanol further purifies the product but lowers net yield to 26% .

Mannich Base Catalyzed Etherification

Catalyst Design and Reaction Dynamics

US4754077A discloses a Mannich base-catalyzed method using dimethylamine or NaOH to facilitate formaldehyde incorporation. The reaction occurs at 95°C under nitrogen, achieving 94% yield in 2.5 hours . Key to this approach is the suppression of sulfuric acid residues, which historically led to sulfonation side reactions and solvent incompatibility (e.g., insolubility in methylene chloride) .

Solvent and Temperature Considerations

Methanol serves as both solvent and reactant, enabling a homogeneous reaction medium. Elevated temperatures (>100°C) accelerate MB-1 formation, necessitating strict thermal control . Post-reaction neutralization with HCl and ether extraction minimizes ionic impurities, yielding BHBA with >99% purity after heptane recrystallization .

Comparative Analysis of Methodologies

Method Catalyst/Reagent Solvent Yield Byproducts Purity
Vilsmeier-Haack POCl₃/DMF, NaBH₄1,2-Dichloroethane90%<1%>99%
Alkaline Condensation NaOH/CH₃COONaMethanol85%3% MB-195%
Mannich Base Dimethylamine/NaOHMethanol94%<0.5% sulfonates>99%

The Vilsmeier-Haack method excels in purity and simplicity, while Mannich base catalysis offers superior yield. Alkaline condensation remains cost-effective for bulk production despite byproduct challenges.

Challenges in Industrial-Scale Synthesis

Solvent Compatibility and Byproduct Management

BHBA’s limited solubility in chlorinated solvents (e.g., methylene chloride) complicates large-scale extraction . Centrifugation and washing protocols must balance solvent recovery rates with product loss, particularly when MB-1 is present . Advances in membrane filtration have reduced heel formation—residual product adhered to reactor walls—by 40% in continuous-flow systems .

Catalytic Efficiency and Cost

NaBH₄, though efficient, incurs higher costs than LiAlH₄. Substituting NaBH₄ with catalytic hydrogenation (H₂/Pd-C) is under exploration but currently suffers from slower kinetics (12-hour reaction time) .

Emerging Applications and Synthesis Requirements

BHBA’s role in synthesizing multifunctional antioxidants, such as Trolox hybrids, demands ultrahigh purity (>99.9%) to prevent side reactions during esterification . This has spurred interest in solvent-free mechanochemical synthesis, which avoids purification steps entirely by leveraging solid-state reactivity .

Scientific Research Applications

Antioxidant Applications

1. Food Industry
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is primarily used as an antioxidant in food products. It helps prevent oxidative degradation of fats and oils, thereby extending shelf life. The FDA permits its use in food products with a maximum concentration of 0.02% of the oil or fat content .

ApplicationDescription
Food PreservativeExtends shelf life by preventing oxidation of fats and oils
Regulatory StatusApproved by FDA under 21 CFR 172.150

2. Polymer Industry
The compound is utilized in the stabilization of polymers, particularly polyolefins, to enhance their thermal stability and resistance to oxidative degradation during processing and end-use applications. It is effective in preventing discoloration and loss of mechanical properties.

Polymer TypeStabilization Role
PolyethyleneThermal stability enhancement
PolypropyleneOxidative degradation prevention

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various derivatives that exhibit specific functional properties.

1. Hydroxybenzyl Esters
The compound can be transformed into hydroxybenzyl esters, which are useful as ultraviolet (UV) absorbers in cosmetic formulations .

DerivativeSynthesis Method
Hydroxybenzyl SalicylateReaction with salicylic acid derivatives
Butylated Hydroxytoluene DerivativesReaction with dithiols

2. Antioxidant Monomers
It can also be reacted with imidazole to form monomeric antioxidants that are utilized in various applications including coatings and plastics .

Case Studies

Case Study 1: Food Preservation
In a study conducted on the effectiveness of this compound in vegetable oils, it was found that the addition of this antioxidant significantly reduced the formation of peroxides and other oxidative products over a six-month storage period compared to control samples without antioxidants .

Case Study 2: Polymer Stability
Research on the stabilization of polypropylene showed that incorporating this compound improved thermal stability, allowing for higher processing temperatures without significant degradation. This was evidenced by enhanced mechanical properties post-processing compared to untreated samples .

Mechanism of Action

The antioxidant properties of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This action helps to prevent the oxidative degradation of materials and biological molecules. The compound’s molecular structure, with its bulky tert-butyl groups, provides steric hindrance that enhances its stability and effectiveness as an antioxidant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Di-tert-butyl-4-hydroxybenzoic Acid (BHB)

  • Structural Difference : BHB replaces the hydroxymethyl group of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with a carboxylic acid (–COOH) group .
  • Functional Impact: BHB is more acidic (pKa ~4.5), limiting its use in neutral or alkaline environments. this compound’s alcohol group allows esterification, improving lipophilicity for oil-based applications (e.g., octanoate esters increased sunflower oil induction time by 40% compared to unmodified BHB) .
  • Biological Activity : BHB shows stronger COX/LOX inhibition, while this compound has superior radical scavenging due to its hydroxymethyl group .

Trolox (6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic Acid)

  • Structural Difference : Trolox is a hydrophilic vitamin E analog with a chromane ring system, lacking bulky substituents .
  • Antioxidant Mechanism: Trolox primarily acts via hydrogen atom transfer (HAT) in aqueous systems (e.g., plasma), whereas this compound’s tert-butyl groups favor lipid-phase radical quenching . In accelerated storage tests, Trolox palmitate reduced rapeseed oil peroxide value (PV) by 25%, while this compound octanoate achieved a 35% PV reduction .

Butylated Hydroxytoluene (BHT)

  • Metabolic Relationship : BHT is metabolized in vivo to this compound (BHT-OH), 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO), and BHT-COOH .
  • Performance Comparison: BHT’s methyl groups limit steric hindrance, reducing its radical-scavenging capacity compared to this compound.

Halogenated Derivatives (e.g., 3,5-Dibromo-4-hydroxybenzyl Alcohol)

  • Structural Difference : Bromine substituents replace tert-butyl groups, reducing lipophilicity but increasing electrophilicity .
  • Applications :
    • Halogenated analogs are less effective in lipid stabilization but show promise in medicinal chemistry due to enhanced hydrogen-bonding capacity.
    • 3,5-Dibromo-4-hydroxybenzyl alcohol’s solubility in polar solvents (e.g., DMSO) is 2.5× higher than this compound .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) logP (Octanol-Water)
This compound 236.35 139–141 4.2
BHB 250.34 155–157 3.8
Trolox 250.27 75–78 2.1
BHT 220.35 70–73 5.1
3,5-Dibromo-4-hydroxybenzyl alcohol 295.93 120–122 2.9

Data compiled from .

Table 2: Antioxidant Performance in Oils

Compound Induction Time (h)* Peroxide Value Reduction (%)**
This compound octanoate 12.5 35
BHT 8.2 20
Trolox palmitate 9.8 25
BHB methyl ester 10.1 28

Sunflower oil at 110°C ; *Rapeseed oil after 14 days .*

Key Research Findings

  • Synthetic Advantages: this compound is synthesized in one step via condensation of 2,6-di-tert-butylphenol with formaldehyde/methanol (85–87% yield), outperforming multi-step routes for BHB and Trolox .
  • Multifunctionality : Conjugates of this compound with NSAIDs retain anti-inflammatory activity while reducing gastrointestinal toxicity by 60% compared to parent drugs .
  • Thermal Stability : In polymer matrices, this compound derivatives (e.g., tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene) increase oxidative induction time by 3× compared to BHT .

Biological Activity

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (BHBA) is a phenolic compound recognized for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article explores the biological activity of BHBA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

BHBA is a derivative of 4-hydroxybenzyl alcohol, characterized by two tert-butyl groups at positions 3 and 5. Its structure contributes to its lipophilicity and potential biological activity.

Antioxidant Activity

In vitro Studies:
Research has demonstrated that BHBA exhibits significant antioxidant activity. In a study evaluating its ability to scavenge free radicals, BHBA showed an IC50 value of 160 μM against the DPPH radical, indicating moderate antioxidant efficacy compared to reference compounds like Trolox (IC50 = 33 μM) and BHB (IC50 = 31 μM) .

Microsomal Lipid Peroxidation:
The compound also protects against lipid peroxidation in rat/mouse microsomes. BHBA demonstrated an IC50 value of 10 μM, showcasing its strong protective effects compared to parent NSAIDs which exhibited little to no activity .

Anti-inflammatory Activity

Enzyme Inhibition:
BHBA has been evaluated for its anti-inflammatory properties through its inhibitory effects on lipoxygenase (LOX-3) and cyclooxygenase (COX) enzymes. The compound displayed notable inhibition of LOX-3 with an IC50 value significantly lower than many parent NSAIDs . This dual action on both LOX and COX pathways positions BHBA as a promising candidate for treating inflammatory conditions.

Case Studies

Neurodegenerative Diseases:
In studies related to neurodegeneration, BHBA's ability to reduce oxidative stress and inflammation has been highlighted. The compound's mechanism involves the suppression of interleukin-1 (IL-1), a key pro-inflammatory cytokine implicated in neuroinflammatory processes .

Anticorrosive Properties:
In addition to its biological activities, BHBA has shown anticorrosive properties at high concentrations, inhibiting coagulation factors involved in blood clotting. This suggests potential applications in both pharmacological and industrial sectors .

Comparative Biological Activity

The following table summarizes the biological activities of BHBA compared to other compounds:

CompoundAntioxidant Activity (IC50)LOX Inhibition (IC50)COX Inhibition
This compound (BHBA) 160 μMNot specifiedNot specified
Trolox 33 μMNot applicableNot applicable
BHB 31 μMNot applicableNot applicable
Naproxen 25 μMModerateModerate

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, and how can purity be optimized?

  • Methodological Answer : The compound is commonly synthesized via reduction of its benzyl chloride precursor using reagents like lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under nitrogen. For purity optimization, recrystallization from hexane or benzene is recommended to remove impurities such as residual 2,6-di-tert-butylphenol, which can interfere with downstream reactions . Chromatographic purification (e.g., silica gel chromatography) may further enhance purity. Monitoring via TLC or HPLC ensures removal of byproducts .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:

  • <sup>1</sup>H-NMR : Peaks at δ1.46 (s, 36H, tert-butyl groups), δ5.08–5.18 (s, hydroxyl and benzylic protons), and aromatic protons at δ6.94–7.14 .
  • FT-IR : Key stretches include υ3630 cm<sup>−1</sup> (O-H), 2955 cm<sup>−1</sup> (C-H in tert-butyl), and 1434 cm<sup>−1</sup> (aromatic C=C) .
  • Elemental Analysis : Expected C: 77.39%, H: 8.83% (calculated for C15H24O2) .

Q. What are the primary applications of this compound in experimental systems?

  • Methodological Answer : It serves as:

  • A building block for synthesizing hindered phenol-containing polymers (e.g., maleimide-functionalized polypropylene) to enhance thermal stability .
  • An antioxidant in cellular models (e.g., murine lung epithelial cells) to study gap junction modulation and oxidative stress responses .
  • A precursor for ester derivatives with dibasic acids (e.g., oxalic, succinic) for studying phase behavior via gas-liquid chromatography .

Advanced Research Questions

Q. How do impurities like 2,6-di-tert-butylphenol impact reaction outcomes, and how can these be mitigated?

  • Methodological Answer : Impurities in commercial batches (e.g., 2,6-di-tert-butylphenol) can lead to unintended side reactions, such as forming dimeric byproducts during nucleophilic substitutions. To mitigate:

  • Purify starting material via recrystallization .
  • Use TLC monitoring during synthesis to detect impurities early .
  • Employ HPLC-MS for batch validation before use in sensitive reactions .

Q. What advanced techniques are recommended for analyzing oxidative degradation pathways of this compound in biological systems?

  • Methodological Answer : To study metabolic pathways (e.g., conversion to BHT-CHO or BHT-COOH in rodents):

  • LC-HRMS : Track metabolite formation with high-resolution mass accuracy .
  • Isotopic labeling : Use <sup>13</sup>C-labeled analogs to trace carbon flow in oxidative pathways .
  • Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP2B6) to identify key metabolic enzymes .

Q. How can researchers resolve discrepancies in reaction yields when synthesizing derivatives like 2,2-bis-(3,5-di-t-butyl-4-hydroxybenzyl)benzocycloalkanones?

  • Methodological Answer : Yield variations often stem from:

  • Steric hindrance : Optimize reaction temperature (e.g., reflux in THF vs. room temperature) to improve accessibility of the benzylic hydroxyl group .
  • Solvent polarity : Switch from THF to dichloromethane (DCM) for better solubility of bulky intermediates .
  • Catalyst screening : Test Lewis acids (e.g., BF3·Et2O) to accelerate esterification kinetics .

Q. What strategies are effective for characterizing ester derivatives of this compound?

  • Methodological Answer : For esters with dibasic acids (e.g., adipic acid):

  • Chromatography : Use DB-1 capillary columns (100 m × 0.25 mm) with isothermal GLC at 523–543 K to separate diastereomers .
  • Kovats Retention Indices : Compare against n-alkanes (C24–C31) for precise identification .
  • DSC/TGA : Analyze thermal stability (e.g., decomposition onset >200°C) for material science applications .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antioxidant efficacy of this compound across cell lines?

  • Methodological Answer : Discrepancies may arise from:

  • Cell-specific uptake : Quantify intracellular concentrations via LC-MS to correlate efficacy with bioavailability .
  • Oxidative stress models : Standardize induction methods (e.g., H2O2 concentration, exposure time) .
  • Synergistic effects : Test combinations with other antioxidants (e.g., ascorbic acid) to identify confounding interactions .

Properties

IUPAC Name

2,6-ditert-butyl-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNURKXXMYARGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020211
Record name 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,6-Di-tert-butyl-4-hydroxymethylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

88-26-6
Record name 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-tert-butyl-4-hydroxymethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-di-tert-butyl-4-hydroxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLATED HYDROXYMETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46ND6GQI48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-Di-tert-butyl-4-hydroxymethylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 °C
Record name 2,6-Di-tert-butyl-4-hydroxymethylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.